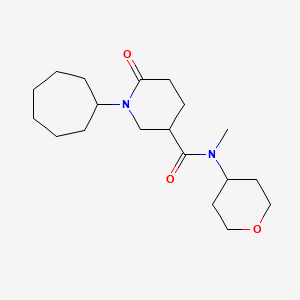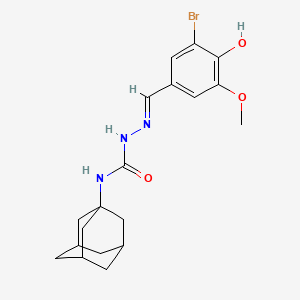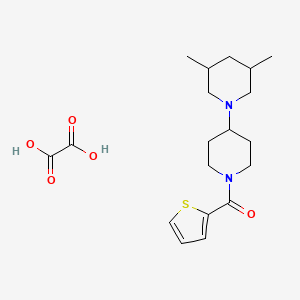![molecular formula C20H25NO2 B6070408 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione (CHP) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHP is a cyclic β-diketone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in its anti-inflammatory and anti-cancer activities is not fully understood. However, it has been proposed that 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione may inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to possess low toxicity in vitro and in vivo. In animal studies, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to reduce inflammation and tumor growth without causing significant side effects. However, further studies are needed to determine the long-term effects of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its ease of synthesis using simple and inexpensive starting materials. 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is also stable under ambient conditions, making it suitable for long-term storage. However, one limitation of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its low solubility in water, which may limit its use in aqueous solutions.
Orientations Futures
Future research on 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione could focus on the development of more efficient and environmentally friendly synthesis methods. Further studies are also needed to fully understand the mechanism of action of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in its anti-inflammatory and anti-cancer activities. In addition, the potential applications of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in other fields, such as catalysis and energy storage, could be explored.
Méthodes De Synthèse
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been synthesized using different methods, including the reaction of cycloheptanone with phenylhydrazine, followed by the reaction with acetylacetone. Another method involves the reaction of cycloheptanone with phenylhydrazine, followed by the reaction with ethyl acetoacetate. The yield of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione obtained using these methods ranges from 38% to 85%.
Applications De Recherche Scientifique
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used as a building block for the synthesis of organic materials, such as polymers and dendrimers. In analytical chemistry, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used as a chelating agent for the determination of metal ions in environmental samples.
Propriétés
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-12-16(15-8-4-3-5-9-15)13-20(23)18(19)14-21-17-10-6-1-2-7-11-17/h3-5,8-9,14,16-17,22H,1-2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNASKZCGWTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6070341.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6070352.png)


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
